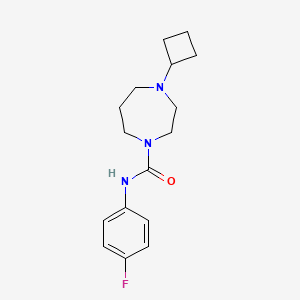

4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide

Descripción

4-Cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound featuring a seven-membered 1,4-diazepane ring substituted with a cyclobutyl group at the 4-position and a 4-fluorophenyl carboxamide moiety. The molecular formula is estimated as C₁₆H₂₁FN₃O, with a molecular weight of approximately 290.3 g/mol. The compound’s structure combines conformational flexibility (due to the diazepane ring) with steric and electronic effects from the cyclobutyl and fluorophenyl groups.

Propiedades

IUPAC Name |

4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O/c17-13-5-7-14(8-6-13)18-16(21)20-10-2-9-19(11-12-20)15-3-1-4-15/h5-8,15H,1-4,9-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOOSXCLFXTKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorophenyl boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Geometry and Planarity

- 4-Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl group in the target compound is a key driver of nonplanar molecular geometries due to steric repulsion with adjacent substituents. For example, in metalloporphyrins, 4-fluorophenyl groups at the meso position induce distortion from planarity, whereas analogs without fluorophenyl substituents adopt flat geometries . Similarly, in synthesized isostructural thiazole derivatives (e.g., compounds 4 and 5 in ), one fluorophenyl group is oriented perpendicularly to the molecular plane, disrupting planarity . Comparison to Methoxyphenyl: In N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide (), the methoxy group is bulkier and electron-donating, which may enhance solubility but reduce steric distortion compared to the electron-withdrawing fluorine atom.

Ring Systems and Conformational Flexibility

- 1,4-Diazepane vs. Smaller Heterocycles: The seven-membered 1,4-diazepane ring in the target compound offers greater conformational flexibility compared to five-membered rings (e.g., pyrazole or thiazole in ). Cyclobutyl vs. Cyclopentyl: The cyclopentyl group in N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide () is less strained, favoring more stable conformations. Cyclobutyl’s strain in the target compound could enhance reactivity or alter binding modes in biological systems .

Data Table: Structural and Electronic Comparison

Actividad Biológica

4-Cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a ligand for various receptors. This article explores the biological activity of this compound, focusing on its binding affinities, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of 4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide is . The structure consists of a diazepane ring substituted with a cyclobutyl group and a fluorophenyl moiety, which may influence its pharmacological properties.

Binding Affinity

Research indicates that 4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide exhibits significant binding affinity for the human histamine H3 receptor. The inhibitory constant () for this interaction has been reported at approximately 1.60 nM, suggesting a strong affinity for this target receptor .

| Target Receptor | Binding Affinity (K_i) | Source |

|---|---|---|

| Human Histamine H3 | 1.60 nM | Johnson & Johnson Pharmaceutical Research |

The compound acts as an antagonist at the histamine H3 receptor, which is known to play a crucial role in regulating neurotransmitter release in the central nervous system. By inhibiting this receptor, the compound may enhance the release of neurotransmitters such as acetylcholine and norepinephrine, potentially leading to increased cognitive function and alertness.

Therapeutic Potential

Given its mechanism of action, 4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide may be explored for various therapeutic applications:

- Cognitive Enhancement : Its action on the H3 receptor suggests potential use in treating cognitive disorders such as Alzheimer's disease or ADHD.

- Mood Disorders : By modulating neurotransmitter levels, it may also have implications in treating depression and anxiety disorders.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy in animal models. For instance, a study demonstrated that administration of this compound led to improved cognitive performance in mice subjected to memory tasks . Furthermore, additional research indicated that it exhibited anxiolytic effects in stress-induced models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.